molecular formula C18H20O2 B14378970 2-(Benzyloxy)-6-methyl-3-(propan-2-yl)benzaldehyde CAS No. 88631-81-6

2-(Benzyloxy)-6-methyl-3-(propan-2-yl)benzaldehyde

Cat. No.: B14378970
CAS No.: 88631-81-6
M. Wt: 268.3 g/mol
InChI Key: CWIAQSZMGHUFDB-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-6-methyl-3-(propan-2-yl)benzaldehyde is an organic compound with a complex structure that includes a benzaldehyde core substituted with benzyloxy, methyl, and isopropyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-6-methyl-3-(propan-2-yl)benzaldehyde typically involves multi-step organic reactions. One common method includes the benzyloxylation of a suitable precursor, followed by formylation to introduce the aldehyde group. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-6-methyl-3-(propan-2-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 2-(Benzyloxy)-6-methyl-3-(propan-2-yl)benzoic acid.

    Reduction: 2-(Benzyloxy)-6-methyl-3-(propan-2-yl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)-6-methyl-3-(propan-2-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of advanced materials.

Mechanism of Action

The mechanism by which 2-(Benzyloxy)-6-methyl-3-(propan-2-yl)benzaldehyde exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)-6-methylbenzaldehyde: Lacks the isopropyl group, which may affect its reactivity and applications.

    2-(Benzyloxy)-3-(propan-2-yl)benzaldehyde: Similar structure but different substitution pattern, leading to different chemical properties.

    6-Methyl-3-(propan-2-yl)benzaldehyde: Lacks the benzyloxy group, which significantly alters its chemical behavior.

Uniqueness

2-(Benzyloxy)-6-methyl-3-(propan-2-yl)benzaldehyde is unique due to the combination of benzyloxy, methyl, and isopropyl groups on the benzaldehyde core. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

CAS No.

88631-81-6

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

6-methyl-2-phenylmethoxy-3-propan-2-ylbenzaldehyde

InChI

InChI=1S/C18H20O2/c1-13(2)16-10-9-14(3)17(11-19)18(16)20-12-15-7-5-4-6-8-15/h4-11,13H,12H2,1-3H3

InChI Key

CWIAQSZMGHUFDB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(C)C)OCC2=CC=CC=C2)C=O

Origin of Product

United States

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